molecular formula C7H10O4 B12306333 4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

Cat. No.: B12306333
M. Wt: 158.15 g/mol
InChI Key: LQEIOPTZKCKTPQ-UHFFFAOYSA-N
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Description

4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is a heterocyclic organic compound with a unique structure that includes a furan ring fused to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of furan derivatives and appropriate reagents to induce cyclization and form the desired compound . The reaction conditions often include the use of catalysts such as gold or silver salts, which facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is unique due to its specific methoxy substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one, a compound with the CAS number 866594-60-7, is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7_7H10_{10}O4_4
  • Molecular Weight : 158.15 g/mol
  • Boiling Point : Predicted to be around 311.6°C.
  • Melting Point : Approximately 126-128°C in isopropanol .

Antiviral Properties

Research has indicated that derivatives of furofuran compounds exhibit antiviral activities. Specifically, this compound is noted for its role as an impurity in darunavir, an HIV protease inhibitor. Studies have shown that the structural analogs of this compound can influence the potency of HIV protease inhibitors by acting on the S2 subsite of the enzyme .

The biological activity of this compound is primarily attributed to its ability to interact with viral proteins. The compound's structure allows it to bind effectively to the active sites of enzymes involved in viral replication, thus inhibiting their function. This mechanism is similar to other furan derivatives that have been studied for their antiviral properties.

Study on Antiviral Efficacy

A notable study explored the efficacy of various furofuran derivatives against HIV. The results indicated that modifications in the methoxy group significantly affected antiviral potency. The specific configuration of this compound was found to enhance binding affinity towards HIV protease compared to other structural variants .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound revealed that:

  • The presence of the methoxy group at position 4 is crucial for maintaining biological activity.
  • Variations in stereochemistry at positions 3a, 4, and 6 significantly influence the compound's interaction with target proteins.

Data Table: Summary of Biological Activities

Activity Description
AntiviralEffective against HIV protease inhibitors; enhances binding affinity
MechanismInhibits viral replication by binding to active sites of viral enzymes
Structure-Activity InsightsMethoxy group at position 4 is essential; stereochemistry affects potency

Properties

IUPAC Name

4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-9-7-4-2-6(8)11-5(4)3-10-7/h4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEIOPTZKCKTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CC(=O)OC2CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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